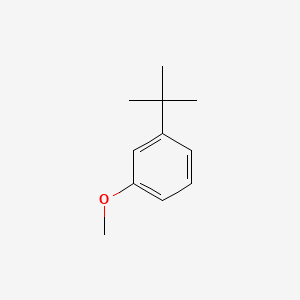

1-Tert-butyl-3-methoxybenzene

Beschreibung

Historical Context and Discovery of Alkoxybenzenes and Substituted Benzenes

The study of substituted benzenes dates back to the 19th century, with the initial isolation of benzene (B151609) by Michael Faraday in 1825 from illuminating gas. numberanalytics.combritannica.com Eilhardt Mitscherlich later synthesized benzene in 1834 by distilling benzoic acid with lime and named the compound. numberanalytics.comnptel.ac.in The cyclic structure of benzene was a significant puzzle for chemists until August Kekulé proposed the ring structure in 1865. numberanalytics.comnptel.ac.in This discovery opened the door to understanding how hydrogen atoms on the benzene ring could be replaced by other functional groups, leading to a vast array of substituted benzenes. asianscientist.com

Alkoxybenzenes, a class of ethers where an alkoxy group is attached to a benzene ring, became an important area of study. Early research in the 1940s by Arthur John Birch on the reduction of methoxybenzene using sodium and ethanol (B145695) in liquid ammonia (B1221849) was a pivotal development. royalsocietypublishing.org This reaction, now known as the Birch reduction, demonstrated a method to selectively reduce the aromatic ring, providing a pathway to non-aromatic cyclic compounds. royalsocietypublishing.org The development of the Friedel-Crafts reactions in 1877 by Charles Friedel and James M. Crafts further expanded the toolbox for creating substituted benzenes by allowing the alkylation and acylation of aromatic rings. uni-koeln.de These foundational discoveries in benzene chemistry paved the way for the synthesis and investigation of more complex substituted benzenes like 1-tert-butyl-3-methoxybenzene.

Significance of the tert-Butyl and Methoxy (B1213986) Substituents in Organic Chemistry

The tert-butyl group, with its bulky, three-dimensional structure, plays a significant role in organic chemistry. fiveable.me Its primary influence is through steric hindrance, which can control the regioselectivity of reactions and stabilize reactive intermediates. fiveable.meresearchgate.net This steric bulk is often used to direct reactions to less hindered positions on a molecule and can also serve as a protecting group for certain functional groups due to its resistance to various reaction conditions. fiveable.meontosight.aiwikipedia.org For instance, tert-butyl groups can kinetically stabilize compounds. researchgate.net

The methoxy group (-OCH3) is an influential functional group in organic compounds. ontosight.aifiveable.me It is an electron-donating group through resonance, which activates the aromatic ring towards electrophilic aromatic substitution, primarily at the ortho and para positions. vaia.com However, it is considered electron-withdrawing by induction at the meta position. wikipedia.org The presence of a methoxy group can affect a molecule's physical properties, such as its solubility and boiling point, and is found in many biologically active compounds and natural products. ontosight.aiontosight.ai In the context of this compound, the interplay between the steric hindrance of the tert-butyl group and the electronic effects of the methoxy group dictates its reactivity and potential applications in synthesis.

Current Research Landscape and Future Directions for this compound Studies

Current research involving this compound and related structures primarily focuses on their utility as intermediates in the synthesis of more complex molecules. For example, derivatives of this compound have been used in the preparation of other organic materials. The compound itself can undergo reactions such as oxidation of the methoxy group or substitution of the alkyl groups.

Future research is likely to continue exploring the use of this compound as a building block in organic synthesis. Its specific substitution pattern makes it a candidate for creating targeted molecules with defined stereochemistry and electronic properties. Further investigations may focus on developing new catalytic methods for its functionalization and exploring its potential in the synthesis of novel materials and biologically active compounds. The development of efficient synthetic routes to access derivatives of this compound remains an area of interest for organic chemists. researchgate.net

Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C11H16O |

| Molecular Weight | 164.24 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 33733-83-4 nih.gov |

Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Benzene |

| Methoxybenzene |

| Benzoic acid |

| Amyl chloride |

| Amylbenzenes |

| 1-tert-butyl-3-ethoxybenzene |

| 5-sec-butyl-1,3-di-tert-butyl-2-methoxybenzene |

| 1-tert-butyl-3-cyclopropoxy-5-methylbenzene |

| 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine |

| 5-tert-Butyl-2-methoxy-1,3-dinitrobenzene |

| 1,3-Di-tert-butyl-2-methoxybenzene |

| 1-methyl-3-ethyl-4-chloro-1h-pyrazol-5-carboxylic acid |

| 1,3-BIS(TRIFLUOROMETHYL)-BENZENE |

| 1-Fluoro-3,5-Dimethylbenzene |

| 1,3-DIIMINOISOINDOLINE |

| 1-CHLOROMETHYL-2-FLUORO-4-METHYLBENZENE |

| 1-(tert-Butyl)-4-methoxybenzene |

| 1-tert-butyl imidazole (B134444) |

| 1-iodopropane |

| tert-butyl methyl ether |

| toluene (B28343) |

| 1-propylbromide |

| 1-tert-butyl-3-propylimidazolium bromide |

| 1-tert-butyl-3-propylimidazolium iodide |

| Anisole (B1667542) |

| Butoxybenzene |

| o-dimethoxybenzene |

| m-dimethoxybenzene |

| p-dimethoxybenzene |

| fulvalene |

| Ferrocene |

| Losartan |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-tert-butyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O/c1-11(2,3)9-6-5-7-10(8-9)12-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPGSPXKLIPOGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10416072 | |

| Record name | 1-tert-butyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33733-83-4 | |

| Record name | 1-tert-butyl-3-methoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10416072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Reaction Mechanisms of 1 Tert Butyl 3 Methoxybenzene

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives. The substituents on the aromatic ring significantly influence the rate and orientation of these reactions. In 1-tert-butyl-3-methoxybenzene, both the tert-butyl and methoxy (B1213986) groups play crucial roles in determining the outcome of electrophilic attack.

Regioselectivity and Steric Hindrance of the tert-Butyl Group in Aromatic Substitution

The tert-butyl group is generally considered an activating group, meaning it increases the rate of electrophilic aromatic substitution compared to benzene, albeit to a lesser extent than a methyl group. stackexchange.commsu.edu This activation is primarily due to its inductive effect, where the sp3-hybridized carbon of the tert-butyl group donates electron density to the sp2-hybridized carbon of the benzene ring. stackexchange.com

However, the most significant influence of the tert-butyl group is its steric bulk. numberanalytics.comwikipedia.org This steric hindrance impedes the approach of electrophiles to the positions ortho to it (C2 and C6). msu.edunumberanalytics.comwikipedia.org Consequently, electrophilic attack is directed primarily to the para position. stackexchange.commasterorganicchemistry.com For instance, the nitration of tert-butylbenzene (B1681246) yields a significantly higher proportion of the para-nitro product compared to the ortho-isomer. msu.edulibretexts.org In the case of this compound, the positions ortho to the tert-butyl group are C2 and C4.

The directing effects of substituents in electrophilic aromatic substitution are summarized in the following table:

| Substituent | Activating/Deactivating | Directing Effect |

| -C(CH₃)₃ | Weakly Activating | Ortho, Para |

| -OCH₃ | Strongly Activating | Ortho, Para |

| -NO₂ | Strongly Deactivating | Meta |

This table provides a general overview of the directing effects of common substituents.

Influence of the Methoxy Group on Aromatic Reactivity

The methoxy group (-OCH₃) is a strongly activating substituent and an ortho, para-director. askfilo.comlibretexts.orgvaia.com Its influence stems from two opposing effects: a strong electron-donating resonance effect and a weaker electron-withdrawing inductive effect. askfilo.comvaia.com

Nitration Reactions of Substituted Benzenes

Nitration is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid. savemyexams.combyjus.comchemistrysteps.com This mixture generates the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring. savemyexams.combyjus.comchemistrysteps.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate called a benzenonium ion or arenium ion, followed by the loss of a proton to restore aromaticity. msu.edu

In the case of this compound, the directing effects of both substituents must be considered. The methoxy group strongly activates the ortho (C2, C4) and para (C6) positions. The tert-butyl group weakly activates the ring and sterically hinders the ortho positions (C2, C4). Therefore, the incoming electrophile will preferentially attack the positions most activated by the methoxy group and least hindered by the tert-butyl group. The position C6 is para to the methoxy group and meta to the tert-butyl group, making it a likely site for substitution. The position C4 is ortho to the methoxy group and ortho to the tert-butyl group, making it sterically hindered. The position C2 is ortho to both groups, leading to significant steric hindrance. The position C5 is meta to the methoxy group and meta to the tert-butyl group, and is therefore the least favored site for electrophilic attack. The nitration of m-t-butylanisole (this compound) is expected to yield the product where the nitro group is at the least hindered position that is ortho or para to the methoxy group. askfilo.com

The following table summarizes the expected regioselectivity for the nitration of this compound:

| Position | Influence of Methoxy Group | Influence of tert-Butyl Group | Expected Reactivity |

| C2 | Ortho (Activating) | Ortho (Steric Hindrance) | Low |

| C4 | Ortho (Activating) | Ortho (Steric Hindrance) | Low |

| C5 | Meta (Deactivating) | Meta (No significant effect) | Very Low |

| C6 | Para (Activating) | Meta (No significant effect) | High |

This table predicts the major product based on the combined electronic and steric effects of the substituents.

Oxidation and Reduction Reactions

The substituents on the benzene ring also influence the susceptibility of this compound to oxidation and reduction reactions.

Oxidation Pathways of Alkoxybenzenes

Alkoxybenzenes, such as anisole (B1667542) and its derivatives, can undergo oxidation at the aromatic ring or the alkoxy group. The electron-donating nature of the methoxy group makes the aromatic ring susceptible to oxidative degradation. semanticscholar.org Oxidation of some alkoxybenzenes can lead to the formation of quinones. researchgate.net For example, the oxidation of monomethoxyarenes with reagents like Oxone® in the presence of an organoiodine compound can selectively yield p-quinones. researchgate.net The electrochemical oxidation of alkoxybenzenes has also been studied, with mechanisms involving the formation of cation radicals. soton.ac.uk

Reduction Chemistry of Aryl Ethers

The reduction of aryl ethers, which involves the cleavage of the C-O bond, is a challenging transformation due to the strength of this bond. acs.org However, various catalytic systems have been developed to achieve this reduction. Nickel-catalyzed reductions have shown to be effective in cleaving the C-O bonds of aryl ethers. rsc.orgacs.orgrsc.org These methods often employ a reducing agent, though some systems can operate in the absence of an external reductant. rsc.org Another approach involves photocatalytic reductive cleavage of the C-O bond in alkyl aryl ethers using organic photocatalysts. nih.gov

Initial publication date: 2025-07-07

CuCl Isochroman Anisole DDQ Coupling of ether C(sp³)–H with arene C(sp²)–H bonds.

FeCl₃ Ethers S,S-functionalized internal olefins DTBP Proceeds via a radical coupling process to form tetrasubstituted alkenes.

Catalyst System Pd₂(dba)₃ / Phenylpyrrole-based phosphine (B1218219) ligand

Yield 71%

β/α Selectivity 97:3

Product tert-butyl 3-(3-methoxyphenyl)piperidine-1-carboxylate

Advanced Spectroscopic and Structural Characterization of 1 Tert Butyl 3 Methoxybenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for elucidating the molecular structure of 1-tert-butyl-3-methoxybenzene, offering detailed information about the chemical environment of each proton and carbon atom.

¹H NMR Spectral Analysis: Chemical Shifts, Multiplicities, and Coupling Constants for Aromatic and Aliphatic Protons

The ¹H NMR spectrum of this compound exhibits distinct signals for its aromatic and aliphatic protons. The tert-butyl group typically shows a characteristic singlet in the upfield region, while the methoxy (B1213986) group protons also appear as a singlet. The aromatic protons display more complex splitting patterns due to spin-spin coupling.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| tert-Butyl (9H) | ~1.3 | Singlet |

| Methoxy (3H) | ~3.8 | Singlet |

| Aromatic (4H) | 6.7 - 7.2 | Multiplet |

Table 1: Representative ¹H NMR spectral data for this compound.

¹³C NMR Spectral Analysis: Assignment of Carbon Signals and Effects of Substituents

The ¹³C NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The chemical shifts are influenced by the electronic effects of the tert-butyl and methoxy substituents on the benzene (B151609) ring. The quaternary carbon of the tert-butyl group and the carbon attached to the methoxy group are readily identifiable, as are the distinct signals for the aromatic carbons.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| tert-Butyl (CH₃) | ~31.5 |

| tert-Butyl (quaternary C) | ~34.6 |

| Methoxy (OCH₃) | ~55.1 |

| Aromatic C-1 | ~157.9 |

| Aromatic C-2 | ~109.9 |

| Aromatic C-3 | ~151.7 |

| Aromatic C-4 | ~113.4 |

| Aromatic C-5 | ~129.5 |

| Aromatic C-6 | ~112.9 |

Table 2: Representative ¹³C NMR spectral data for this compound.

2D NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are employed for unambiguous assignment of proton and carbon signals. HSQC correlates directly bonded proton and carbon atoms, while HMBC reveals longer-range couplings (2-3 bonds), which is crucial for confirming the connectivity between the substituents and the aromatic ring. iranchembook.ir For instance, an HMBC experiment would show correlations between the tert-butyl protons and the ipso-carbon of the benzene ring, as well as correlations between the methoxy protons and the carbon to which the methoxy group is attached. iranchembook.ir

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to assess its purity.

High-Resolution Mass Spectrometry for Molecular Weight Validation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. acs.org This allows for the determination of the elemental formula of this compound with high confidence, confirming its molecular weight to be approximately 164.1201 g/mol . nih.gov This precise measurement is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that separates volatile compounds in a mixture before they are detected by a mass spectrometer. researchgate.net This is an effective method for assessing the purity of this compound and for identifying any potential impurities. researchgate.netepa.gov The retention time from the gas chromatograph provides an additional layer of identification, while the mass spectrum of the eluting compound confirms its identity. acs.org This technique is widely used in quality control to ensure the compound meets the required purity standards for its intended applications. researchgate.netepa.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly effective for polar compounds, allowing for the analysis of molecules with minimal fragmentation. rsc.orgnih.gov While this compound has limited polarity, it can be analyzed using ESI-MS, typically in the positive ion mode, which has been shown to be effective for methoxy-substituted aromatic compounds. nih.gov

For analysis, the compound is dissolved in a suitable solvent, often with an acid additive like formic acid, to facilitate protonation. In the ESI source, the sample solution is nebulized, and a strong electric field creates charged droplets. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions. For this compound, the primary ion expected is the protonated molecule, [M+H]⁺. Given the molecular formula C₁₁H₁₆O and a molecular weight of approximately 164.24 g/mol , this ion would be detected at a mass-to-charge ratio (m/z) of approximately 165. chemscene.comnih.gov High-resolution mass spectrometry would detect this ion at a more precise m/z of 165.1279, corresponding to the formula [C₁₁H₁₇O]⁺.

Under conditions that induce fragmentation (in-source fragmentation or tandem MS/MS), characteristic fragment ions may be observed. Common fragmentation pathways would likely include the loss of the stable tert-butyl radical (•C(CH₃)₃), resulting in a fragment ion at m/z 108, or the loss of a methyl group (•CH₃) from the methoxy moiety, yielding a fragment at m/z 150.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation corresponding to specific vibrational modes.

Characteristic Vibrational Modes of tert-Butyl and Methoxy Groups

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the tert-butyl and methoxy substituents.

The tert-butyl group is identified by several distinct vibrations:

C-H Stretching: Asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl groups of the tert-butyl substituent typically appear in the 2960-2870 cm⁻¹ region.

C-H Bending: A key diagnostic feature for a tert-butyl group is the presence of a characteristic doublet in the C-H symmetric bending region. thieme-connect.de This splitting results from the interaction between the methyl groups. These bands are typically observed near 1395 cm⁻¹ and 1365 cm⁻¹. thieme-connect.deunifr.ch

The methoxy group also presents unique vibrational modes:

C-H Stretching: The symmetric C-H stretch of a methoxy group attached to an aromatic ring is found at a characteristic position around 2830–2850 cm⁻¹. tum.despectroscopyonline.com This sharp band is an excellent indicator for the presence of the -OCH₃ group. spectroscopyonline.com

C-O Stretching: Aryl ethers, like this compound, exhibit two distinct C-O stretching bands due to the different bond environments of the aryl-O and the O-CH₃ bonds. pearson.com An intense, asymmetric C-O-C stretching vibration appears in the range of 1300-1200 cm⁻¹, while the symmetric stretch is observed at a lower frequency, typically between 1050-1000 cm⁻¹. tum.despectroscopyonline.com

Table 1: Characteristic IR Vibrational Modes of Functional Groups

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| tert-Butyl | C-H Stretching | 2960-2870 | researchgate.net |

| tert-Butyl | C-H Bending (doublet) | ~1395 and ~1365 | thieme-connect.deunifr.ch |

| Methoxy | C-H Stretching (symmetric) | 2850-2830 | tum.despectroscopyonline.com |

| Methoxy (Aryl Ether) | C-O-C Asymmetric Stretch | 1300-1200 | spectroscopyonline.com |

| Methoxy (Aryl Ether) | C-O-C Symmetric Stretch | 1050-1000 | tum.despectroscopyonline.com |

Aromatic Ring Vibrations

The benzene ring itself gives rise to a series of characteristic vibrations that can also be used to confirm the substitution pattern.

C=C Stretching: The stretching and contracting of the carbon-carbon bonds within the aromatic ring produce a set of four bands in the 1620-1400 cm⁻¹ region. researchgate.net For substituted benzenes, these bands are typically found near 1600, 1585, 1500, and 1450 cm⁻¹. orgchemboulder.comlibretexts.org

C-H Out-of-Plane Bending: The substitution pattern on the benzene ring is most clearly indicated by the strong C-H out-of-plane (oop) bending vibrations in the 900-675 cm⁻¹ region. orgchemboulder.comrsc.org For a 1,3-disubstituted (meta) pattern, as in this compound, characteristic bands appear between 810-750 cm⁻¹ and a ring bending vibration is often seen around 690 cm⁻¹. rsc.orgspectroscopyonline.com

Overtone/Combination Bands: Weak absorption bands are also present in the 2000-1665 cm⁻¹ region. orgchemboulder.com The specific pattern of these overtone and combination bands is highly characteristic of the benzene ring's substitution pattern and can be used to confirm the meta-arrangement of the substituents. spectra-analysis.com

Table 2: Characteristic IR Vibrational Modes of the Aromatic Ring

| Ring Feature | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Aromatic Ring | C=C Stretching | 1600-1450 | orgchemboulder.comlibretexts.org |

| Aromatic Ring | C-H Out-of-Plane Bending (meta) | 810-750 | spectroscopyonline.com |

| Aromatic Ring | Ring Bending (meta) | ~690 | spectroscopyonline.com |

| Aromatic Ring | Overtone/Combination Bands | 2000-1665 | orgchemboulder.comspectra-analysis.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Characteristics and Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The absorption of UV light by this compound is dominated by π → π* transitions within the aromatic ring. The spectrum of benzene shows a weak, symmetry-forbidden B-band (¹B₂ᵤ ← ¹A₁₉) around 255 nm and an intense E-band (¹E₁ᵤ ← ¹A₁₉) near 200 nm. nist.gov

The presence of substituents on the benzene ring alters the energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λ_max) and changes in molar absorptivity (ε). Both the methoxy group and the tert-butyl group influence the spectrum.

Methoxy Group: As an auxochrome, the oxygen atom's lone pairs of electrons conjugate with the benzene ring's π-system. This electron-donating effect lowers the energy gap for the π → π* transition, causing a bathochromic (red) shift to longer wavelengths and a hyperchromic effect (increase in absorption intensity). masterorganicchemistry.com For example, anisole (B1667542) exhibits its primary absorption bands at approximately 217 nm and 269 nm.

tert-Butyl Group: This alkyl group has a weaker, electron-donating inductive effect that typically causes a small bathochromic shift.

For this compound, the combined effects of these two groups are expected to shift the B-band to a wavelength longer than that of benzene or toluene (B28343). aip.org The oxidative potential of 3-tert-butylanisole has been studied, and its UV-Vis spectrum was noted to differ from its reactants, indicating the electronic influence of its structure. escholarship.org

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.

As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. The compound is a liquid at room temperature, which makes single-crystal growth and analysis challenging without low-temperature crystallization techniques.

However, crystallographic studies on more complex molecules containing the tert-butyl and methoxy phenyl moieties have been conducted. acs.org These studies show that the bulky tert-butyl group often plays a dominant role in determining the crystal packing arrangement, influencing how molecules orient themselves relative to one another in the solid state. Were a solid-state structure of this compound to be determined, it would reveal the precise conformation of the methoxy group relative to the plane of the benzene ring and detail any non-covalent interactions, such as C-H···π stacking, that stabilize the crystal lattice.

Molecular Conformation and Crystal Packing Patterns

While a definitive single-crystal X-ray diffraction study for this compound is not extensively reported in the public domain, its molecular conformation and crystal packing can be inferred from computational studies and detailed analyses of related structures, such as anisole and other hindered anisole derivatives.

The crystal packing of aromatic compounds is often governed by a combination of van der Waals forces, π-π stacking, and C-H···π interactions. In the case of anisole, the solid-state arrangement is characterized by a herringbone packing motif, driven by edge-to-face C-H···π interactions, with no face-to-face π-π stacking observed. nih.gov For this compound, the bulky tert-butyl group is expected to prevent efficient π-π stacking. Instead, the crystal packing is likely to be dominated by steric considerations, where the molecules arrange themselves to accommodate the large alkyl groups, creating a protective environment around the aromatic ring. This can lead to the formation of specific cavities or channels within the crystal lattice.

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆O |

| Molecular Weight | 164.24 g/mol |

| Predicted Conformation | Planar methoxy group, staggered tert-butyl group |

| Likely Crystal Packing Motif | Herringbone or other sterically-driven arrangement |

| Bond/Angle | Expected Value |

| C-O (methoxy) | ~1.36 Å |

| O-CH₃ (methoxy) | ~1.42 Å |

| C-C (aromatic) | ~1.39 Å |

| C-C (tert-butyl) | ~1.54 Å |

| C-O-C angle | ~118° |

Note: The bond lengths and angles are typical values for these functional groups and may vary slightly in the actual molecule.

Intermolecular Interactions and Supramolecular Assembly

The non-covalent interactions in the solid state of this compound are crucial for its supramolecular assembly. These interactions, though weaker than covalent bonds, collectively determine the stability and properties of the crystalline material.

The primary intermolecular forces at play are expected to be:

Van der Waals Forces: These are the dominant interactions, arising from the temporary fluctuations in electron density. The large surface area of the tert-butyl group and the benzene ring contribute significantly to these forces.

C-H···π Interactions: These interactions, where a C-H bond from one molecule interacts with the π-system of the aromatic ring of a neighboring molecule, are common in the crystal structures of aromatic compounds. In related anisole derivatives, C-H···π interactions have been observed to generate molecular stacks. nih.gov

| Interaction Type | Donor | Acceptor | Expected Role in Supramolecular Assembly |

| Van der Waals | Entire Molecule | Entire Molecule | Primary packing force |

| C-H···π | C-H (alkyl/aryl) | π-system (benzene ring) | Stabilization of molecular stacks |

| C-H···O | C-H (alkyl/aryl) | Oxygen (methoxy) | Directional, contributes to packing motif |

Computational Chemistry and Theoretical Studies of 1 Tert Butyl 3 Methoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. tandfonline.com It offers a favorable balance between computational cost and accuracy, making it well-suited for analyzing medium-sized organic molecules like 1-tert-butyl-3-methoxybenzene. Calculations are typically performed using a specific functional, such as B3LYP, combined with a basis set like 6-311G(d,p) or 6-311++G(d,p), which defines the set of mathematical functions used to build the molecular orbitals. tandfonline.comdergipark.org.trresearchgate.net

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process systematically alters the molecular geometry to find the minimum energy conformation on the potential energy surface. researchgate.netcdnsciencepub.com For this compound, this involves finding the optimal bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the tert-butyl and methoxy (B1213986) groups relative to the benzene (B151609) ring. The resulting optimized structure corresponds to the most energetically stable state of the isolated molecule in the gas phase. researchgate.net Studies on similar substituted benzene molecules show that DFT methods can reproduce experimental geometric parameters with high accuracy. dergipark.org.trresearchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents a representative format for the types of data obtained from DFT geometry optimization. Actual values would be determined from specific calculations.

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311G(d,p)) |

| Bond Lengths (Å) | C-O (methoxy) | 1.370 |

| C-C (aromatic) | 1.395 - 1.405 | |

| C-C (tert-butyl) | 1.540 | |

| C-H (aromatic) | 1.085 | |

| C-H (methyl) | 1.095 | |

| **Bond Angles (°) ** | C-O-C | 118.5 |

| C-C-C (ring) | 119.0 - 121.0 | |

| H-C-H (methyl) | 109.5 | |

| Dihedral Angles (°) | C-C-O-C | 0.0 or 180.0 |

Following geometry optimization, vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra. acs.orgsmf.mx These calculations determine the fundamental vibrational modes of the molecule, which correspond to specific stretching, bending, and torsional motions of the atoms. Each calculated frequency can be assigned to a particular vibrational mode, such as the C-H stretching of the aromatic ring, the asymmetric and symmetric stretching of the methyl groups in the tert-butyl substituent, and the C-O stretching of the methoxy group. scielo.org.za Theoretical frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. researchgate.net This analysis is crucial for interpreting and assigning the peaks observed in experimental FT-IR and FT-Raman spectra. researchgate.net

Table 2: Representative Vibrational Frequencies for this compound This table illustrates a typical comparison between experimental and scaled theoretical vibrational frequencies.

| Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3080 |

| Aliphatic C-H Stretch | 2960 - 2870 | 2955 |

| Aromatic C=C Stretch | 1600, 1480 | 1595, 1475 |

| C-O-C Asymmetric Stretch | ~1250 | 1245 |

| C-O-C Symmetric Stretch | ~1040 | 1035 |

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating the nuclear magnetic shielding tensors, which are then used to predict ¹H and ¹³C NMR chemical shifts. researchgate.netmodgraph.co.uksemanticscholar.org The calculations are typically performed at the same level of theory used for geometry optimization (e.g., B3LYP/6-311G(d,p)). mdpi.comscielo.br Predicted chemical shifts are valuable for confirming the assignment of signals in experimentally obtained NMR spectra, especially for complex molecules where signal overlap or ambiguity may occur. mdpi.com The accuracy of the GIAO method allows for a direct comparison between the computed and experimental spectra, aiding in the structural elucidation of the compound. semanticscholar.org

Table 3: Example of Predicted vs. Experimental NMR Chemical Shifts (ppm) for this compound This table demonstrates how theoretical NMR data is correlated with experimental findings. Values are illustrative.

| Atom | Experimental ¹³C Shift (ppm) | Calculated ¹³C GIAO Shift (ppm) |

| C (ipso, -C(CH₃)₃) | 151.5 | 152.0 |

| C (ipso, -OCH₃) | 159.0 | 159.8 |

| C (tert-butyl, quat.) | 34.5 | 35.0 |

| C (tert-butyl, CH₃) | 31.5 | 31.8 |

| C (methoxy, CH₃) | 55.2 | 55.5 |

Frontier Molecular Orbital (FMO) analysis is fundamental to understanding the electronic properties and chemical reactivity of a molecule. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. ijisrt.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (Eg), is a critical parameter for determining molecular stability, reactivity, and electronic transport properties. researchgate.netacs.org A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the tert-butyl group has a smaller electronic effect. The distribution of these orbitals reveals the regions of the molecule involved in electronic transitions.

Table 4: Calculated Electronic Properties of this compound This table shows key electronic parameters derived from FMO analysis. The values are representative examples.

| Parameter | Value (eV) |

| HOMO Energy | -5.85 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Gap (Eg) | 5.60 |

| Ionization Potential | 5.85 |

| Electron Affinity | 0.25 |

| Electronegativity (χ) | 3.05 |

| Chemical Hardness (η) | 2.80 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. researchgate.net The map displays the electrostatic potential on the surface of the molecule, using a color scale to indicate different potential values. dergipark.org.tr

Red Regions: These indicate areas of negative electrostatic potential, which are rich in electrons. For this compound, the most negative region is expected around the oxygen atom of the methoxy group, making it the primary site for electrophilic attack.

Blue Regions: These represent areas of positive electrostatic potential, which are electron-deficient and are susceptible to nucleophilic attack. Positive regions are typically found around the hydrogen atoms.

Green Regions: These denote areas of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the charge distribution and is invaluable for understanding intermolecular interactions and chemical reactivity. tandfonline.com

Theoretical calculations are also employed to predict the Non-Linear Optical (NLO) properties of molecules. researchgate.net These properties are determined by the response of a molecule to an applied electric field, such as that from a high-intensity laser. Key NLO parameters, including the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β), can be calculated using DFT. tandfonline.comresearchgate.net A large first-order hyperpolarizability value indicates a strong NLO response, which is a prerequisite for applications in optical technologies like frequency conversion. researchgate.net The presence of electron-donating groups (like methoxy) can enhance NLO properties by increasing intramolecular charge transfer. acs.org

Table 5: Calculated Non-Linear Optical Properties for this compound This table provides an example of NLO parameters that can be computed. The values are for illustrative purposes.

| Parameter | Calculated Value |

| Dipole Moment (μ) | 1.50 D |

| Mean Polarizability (α) | 18.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 2.5 x 10⁻³⁰ esu |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD simulations can reveal detailed information about the conformational landscape and intermolecular interactions of a system.

A conformational analysis of this compound would investigate the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary rotatable bonds are the C-O bond of the methoxy group and the C-C bond connecting the tert-butyl group to the benzene ring.

Similarly, the rotation of the tert-butyl group around its bond to the benzene ring would be analyzed. While this rotation is often considered to be relatively free, steric interactions with adjacent ring hydrogens can create small energy barriers. MD simulations would provide insight into the rotational dynamics and any preferred orientations of the tert-butyl methyl groups relative to the aromatic ring.

Table 1: Key Rotatable Bonds in this compound for Conformational Analysis

| Bond | Description | Expected Dynamic Behavior |

|---|---|---|

| C(aromatic) - O(methoxy) | Rotation of the methoxy group | Likely a low rotational barrier, with a preference for planar or near-planar conformations. |

MD simulations are particularly powerful for studying how a solute molecule like this compound interacts with its environment. These interactions are crucial for understanding its solubility, reactivity, and transport properties.

In a simulation box containing this compound and a chosen solvent (e.g., water, ethanol (B145695), or a nonpolar solvent like hexane), the trajectories of all molecules are calculated. Analysis of these trajectories can reveal:

Solvation Shell Structure: How solvent molecules arrange themselves around the solute. In aqueous solutions, water molecules would likely form hydrogen bonds with the oxygen atom of the methoxy group. researchgate.net The hydrophobic tert-butyl group and benzene ring would lead to a structured arrangement of water molecules around them to maximize hydrogen bonding within the solvent.

Interaction Energies: The strength of the interactions between the solute and solvent can be calculated, providing a quantitative measure of solvation.

Diffusion and Transport: The diffusion coefficient of this compound in different solvents can be determined from the simulation, which is a measure of its mobility.

These simulations can also model interactions with other molecules, such as receptors in biological systems or other reactants in a chemical mixture, providing insights into binding affinities and reaction mechanisms. researchgate.net

Conformational Analysis and Dynamics

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to determine the electronic structure of a molecule. From the electronic structure, various descriptors and indices can be calculated to predict chemical reactivity and stability. researchgate.net

The reactivity of this compound can be understood by analyzing its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO Energy (E_HOMO): Represents the ability of a molecule to donate electrons. A higher E_HOMO suggests a greater tendency to react with electrophiles. The electron-donating methoxy group in this compound is expected to raise the HOMO energy compared to unsubstituted benzene, making the ring more susceptible to electrophilic attack. wikipedia.org

LUMO Energy (E_LUMO): Represents the ability of a molecule to accept electrons. A lower E_LUMO indicates a greater tendency to react with nucleophiles.

HOMO-LUMO Gap (ΔE): The difference between E_LUMO and E_HOMO is an indicator of the molecule's kinetic stability. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Other global reactivity descriptors that can be calculated include:

Ionization Potential (IP): The energy required to remove an electron (approximated by -E_HOMO).

Electron Affinity (EA): The energy released when an electron is added (approximated by -E_LUMO).

Chemical Hardness (η): Resistance to change in electron distribution, calculated as (IP - EA) / 2.

Electronegativity (χ): The power of a molecule to attract electrons, calculated as (IP + EA) / 2.

These descriptors provide a quantitative basis for comparing the reactivity of this compound with other molecules.

Table 2: Conceptual Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Interpretation |

|---|---|---|

| HOMO Energy | E_HOMO | Electron donating ability |

| LUMO Energy | E_LUMO | Electron accepting ability |

| HOMO-LUMO Gap | ΔE = E_LUMO - E_HOMO | Kinetic stability and chemical reactivity |

| Chemical Hardness | η ≈ (E_LUMO - E_HOMO) / 2 | Resistance to deformation of electron cloud |

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals, which correspond to the familiar Lewis structure representation. scm.comchemrevlett.com

For this compound, NBO analysis would provide:

Atomic Charges: A more detailed and robust calculation of the partial charge on each atom compared to other methods. This helps to identify electrophilic and nucleophilic sites.

Hybridization and Bond Analysis: The analysis provides the hybridization of the atomic orbitals that form the chemical bonds (e.g., σ and π bonds) and the electron occupancy of these orbitals.

Donor-Acceptor Interactions: A key feature of NBO analysis is the examination of interactions between filled (donor) and empty (acceptor) orbitals. These interactions represent electron delocalization, which stabilizes the molecule. For example, the interaction between the lone pair orbitals on the methoxy oxygen and the antibonding π* orbitals of the benzene ring can be quantified. This delocalization is responsible for the electron-donating character of the methoxy group. nih.gov The second-order perturbation energy (E(2)) associated with these interactions provides a quantitative measure of their strength.

Table 3: Illustrative NBO Donor-Acceptor Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| Oxygen Lone Pair | C(aromatic)-C(aromatic) π* | Value would be calculated | n → π* (Resonance) |

Applications and Advanced Research of 1 Tert Butyl 3 Methoxybenzene Derivatives

Medicinal Chemistry and Drug Discovery

The unique combination of the bulky, lipophilic tert-butyl group and the electron-donating, hydrogen-bond-accepting methoxy (B1213986) group makes derivatives of 1-tert-butyl-3-methoxybenzene particularly interesting for drug design. These groups can modulate a molecule's pharmacokinetics and pharmacodynamics, influencing its absorption, distribution, metabolism, excretion, and target-binding affinity.

Scaffold Design for Bioactive Molecules

The substituted phenyl ring of this compound is a foundational scaffold for constructing more complex, biologically active molecules. mdpi.comnih.gov Its derivatives are often used as key building blocks in the synthesis of compound libraries designed for screening against various biological targets. mdpi.com For instance, the methoxyphenyl moiety is a common component in multicomponent reactions, such as the Petasis reaction, which allows for the rapid assembly of structurally diverse polycyclic small molecules. nih.gov This strategy is effective for generating novel molecular skeletons with a high content of sp3-hybridized carbons, which is a desirable trait for exploring new areas of chemical space in drug discovery. nih.gov

Furthermore, N-heterocyclic amines derived from structures containing tert-butyl and methoxy-functionalized rings are valuable precursors for creating active pharmaceutical ingredients, natural products, and other bioactive compounds. mdpi.com The operational simplicity and efficiency of synthetic routes to these scaffolds make them attractive for applications in medicinal chemistry research. mdpi.com

Development of High-Affinity Ligands for Receptors (e.g., Serotonin (B10506) 5-HT1A receptor)

A significant area of research for derivatives featuring the methoxyphenyl group is the development of ligands for central nervous system (CNS) receptors, particularly the serotonin 5-HT1A receptor. nih.govrsc.orgnih.gov This receptor is implicated in the pathophysiology of depression and anxiety, making it a key target for drug development. rsc.org

Arylpiperazine derivatives, in particular, have been extensively studied. The substitution pattern on the aryl ring is crucial for high affinity. nih.gov Specifically, the presence of a methoxy group at the ortho position of the phenyl ring often confers high binding affinity to the 5-HT1A receptor. rsc.orgnih.gov For example, 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine was reported as a ligand with exceptionally high affinity, exhibiting a Ki value of 0.6 nM. nih.gov

Research has led to the discovery of novel series of 1-(1-benzoylpiperidin-4-yl)methanamine and other arylpiperazine derivatives that demonstrate subnanomolar or even picomolar affinity for the 5-HT1A receptor. nih.govacs.org Many of these compounds also show high selectivity over other monoamine receptors, such as dopamine (B1211576) D2 and α1-adrenergic receptors. nih.govacs.org The affinity of these ligands is often quantified by their pKi values, which represent the negative logarithm of the inhibition constant (Ki).

| Compound Name/Class | Key Structural Feature | Reported Affinity (Ki or pKi) | Selectivity Profile | Source |

|---|---|---|---|---|

| 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine | Ortho-methoxyphenyl piperazine | Ki = 0.6 nM | High affinity for 5-HT1A sites | nih.gov |

| (S)-WAY-100135 | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide | Selective antagonist at presynaptic and postsynaptic 5-HT1A receptors | Selective for 5-HT1A | acs.org |

| Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives | Various substituted phenyl rings, including ortho-methoxy | pKi values ranging from 8.18 to 12.80 | High selectivity over α1 and D2 receptors (over 1000-10,000 times) | nih.govacs.org |

| Arylpiperazines with a norbornene group (e.g., AH1.MZ) | Ortho-fluoroethoxy-phenyl (bioisostere of methoxy) | Ki = 4.2 nM | Selective within the 5-HT system | uni-mainz.de |

Derivatives as Potential Antifungal, Antimicrobial, and Antitumor Agents

The incorporation of the this compound motif, or its constituent parts, into various heterocyclic systems has yielded compounds with promising antimicrobial and antitumor activities. nih.govresearchgate.netnih.gov Thiazole, quinazoline, and pyridine (B92270) are among the heterocyclic scaffolds that have been functionalized with these groups to explore their therapeutic potential. researchgate.netnih.govmdpi.com

In the realm of anticancer research, certain iodoquinazoline derivatives bearing a 4-methoxyphenyl (B3050149) substituent at position-2 demonstrated effective inhibition against several tumor cell lines. nih.gov One of the most effective compounds from this series, which also featured a sulfanilamide (B372717) group, inhibited tumor cell growth at concentrations between 4.0 and 8.0 µM. nih.gov Similarly, a series of pyridine-3-carbonitrile (B1148548) derivatives showed potent cytotoxic activity against liver, prostate, and breast cancer cell lines, with IC50 values in the low micromolar range (1–5 µM). researchgate.net

In addition to anticancer effects, derivatives have shown notable antifungal activity. nih.govjrespharm.com For example, N-heteroimmine-1,2,3-dithiazoles showed significant activity against fungal pathogens while being largely inactive against bacteria. nih.gov Hybrid molecules combining chemscene.comnih.govtriazіno[2,3-c]quinazoline and pyrazoline structures also revealed significant growth-inhibitory effects against Candida albicans. jrespharm.com

Role in Enzyme Inhibition (e.g., p38 MAPK, sEH)

Derivatives containing the tert-butylphenyl structural element have been identified as potent inhibitors of several key enzymes involved in disease pathways. A prominent example is the inhibition of p38 mitogen-activated protein kinase (p38 MAPK), a protein implicated in inflammatory responses. nih.gov

The compound BIRB 796 (Doramapimod), a 1-(3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)-urea derivative, is one of the most powerful p38 MAPK inhibitors discovered. nih.gov It exhibits picomolar affinity in enzymatic assays and operates through an allosteric binding mechanism, which confers greater selectivity compared to typical ATP-competitive inhibitors. nih.gov The tert-butyl group on the pyrazole (B372694) ring is a critical feature for its high potency. nih.gov Other pyrazolyl-urea derivatives have also shown significant inhibitory activity against p38α, with IC50 values as low as 26 nM. nih.gov

Beyond p38 MAPK, other derivatives have been investigated as enzyme inhibitors. For example, certain thiourea (B124793) derivatives, such as 1-tert-butyl-3-cyclohexylthiourea, have been tested for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com

Pharmacological Tools and Active Pharmaceutical Ingredients (APIs)

Due to their high potency and selectivity, some derivatives serve as essential pharmacological tools for studying biological systems. nih.gov For instance, the p38 MAPK inhibitor BIRB 796 is widely used in research to investigate the cellular functions of the p38 signaling pathway. nih.gov

The scaffolds derived from this compound are also crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). mdpi.comacs.org The development of efficient, sustainable, and scalable synthetic routes is a major focus of process chemistry. acs.org Modern synthetic methods, including biocatalysis, are increasingly employed to shorten the pathways to these small-molecule APIs, making their production more efficient. acs.org Furthermore, medicinal chemists utilize strategies like prodrug design to improve the pharmaceutical properties of these compounds, enhancing their delivery and activation within the body. science.gov

Importance of tert-Butyl and Methoxy Groups in Structure-Activity Relationships (SAR)

The specific contributions of the tert-butyl and methoxy groups are central to the structure-activity relationships (SAR) of these derivatives. SAR studies aim to understand how chemical structure translates into biological activity.

The tert-butyl group is a large, sterically bulky substituent that is also highly lipophilic. Its size can enhance selectivity by preventing non-specific binding to hydrophobic pockets in enzymes or receptors. In the case of p38 MAPK inhibitors like BIRB 796, this group is essential for achieving high potency. nih.gov

The methoxy group (-OCH3) is an electron-donating group and a hydrogen bond acceptor. Its impact on biological activity is often highly dependent on its position on the phenyl ring (ortho, meta, or para). researchgate.netnih.gov

Hydrogen Bonding: The oxygen atom can form crucial hydrogen bonds with amino acid residues in a biological target's binding site, stabilizing the ligand-receptor complex and increasing affinity. acs.org

Positional Importance: In 5-HT1A ligands, an ortho-methoxy group is often preferred for high affinity. rsc.org In a study on cytotoxic pyridine-3-carbonitriles, introducing a methoxy group at the ortho position of the phenyl ring (to create a 2-methoxybenzene moiety) increased activity compared to the meta-position (3-methoxybenzene). researchgate.net

Electronic Effects: The electron-donating nature of the methoxy group can influence the electronic properties of the entire molecule, which can be critical for its interaction with the target. nih.gov

| Derivative Substituent | Observation on Cytotoxic Activity | Inferred SAR Principle | Source |

|---|---|---|---|

| 2-methoxybenzene | Increased activity | The presence and position of a hydrophilic, hydrogen-bond-accepting substituent is important for activity. | researchgate.net |

| 3-methoxybenzene | Lower activity compared to 2-methoxy derivative | The ortho position is favored over the meta position for this class of compounds. | researchgate.net |

| 3-bromo-4-methoxybenzene | Potent activity | Combining electronic and steric features can enhance activity. | researchgate.net |

Agrochemical Applications

The development of effective and selective agrochemicals is crucial for modern agriculture. Derivatives of this compound are key components in the synthesis of certain advanced pesticides.

Insecticidal Properties and Pest Control Agents (e.g., Methoxyfenozide (B170004) related compounds)

A significant application of this compound's structural motif is found in the class of diacylhydrazine insecticides. mdpi.com These compounds act as nonsteroidal ecdysone (B1671078) agonists, mimicking the natural insect molting hormone, 20-hydroxyecdysone. researchgate.netnih.gov This action induces a premature and lethal molt, particularly in lepidopteran larvae (caterpillars), leading to a cessation of feeding and death. researchgate.net

Methoxyfenozide is a prominent commercial insecticide within this class. nih.gov While this compound is not a direct precursor, its core structure is related to key components of methoxyfenozide and its analogs. Specifically, the synthesis of methoxyfenozide involves the coupling of an N'-tert-butyl-N'-(3,5-dimethylbenzoyl)hydrazide with a 3-methoxy-2-methylbenzoyl group. nih.govgoogle.com The tert-butyl group is a critical feature for the insecticidal activity of these compounds. mdpi.com

Research has focused on synthesizing new analogs related to methoxyfenozide to enhance efficacy and explore the structure-activity relationship. mdpi.combelnauka.by Studies have shown that modifying the benzoyl moiety of these diacylhydrazine structures can yield compounds with toxicity levels comparable to methoxyfenozide against pests like the Colorado potato beetle and Plutella xylostella (diamondback moth). belnauka.byresearchgate.net

| Compound Class | Mechanism of Action | Primary Target Pests | Key Structural Feature |

| Diacylhydrazines | Ecdysone Receptor Agonist (Molting Disruptor) researchgate.net | Lepidopteran Larvae (e.g., armyworms, loopers, leafrollers) researchgate.netnih.gov | N-tert-butyl-N,N'-diacylhydrazine mdpi.comresearchgate.net |

| Methoxyfenozide | Mimics 20-hydroxyecdysone, inducing premature molting nih.gov | Wide range of caterpillar pests nih.gov | Contains tert-butyl and methoxybenzoyl groups nih.gov |

| Methoxyfenozide Analogues | Ecdysone Receptor Agonist belnauka.by | Colorado potato beetle, Culex pipiens pallens belnauka.byresearchgate.net | Varied substitutions on the benzoyl ring belnauka.by |

Development of Agrochemical Derivatives

The structural framework of this compound is a valuable starting point for developing new agrochemical derivatives. The tert-butyl group provides steric bulk and stability, while the methoxy group can be modified or used to direct further chemical reactions. Research in this area includes the synthesis of pyrazole-based compounds, which are known building blocks for agrochemicals. mdpi.com For instance, derivatives like tert-butyl 3-bromoazetidine-1-carboxylate are used as intermediates in the production of certain agrochemicals, highlighting the utility of the tert-butyl group in creating reactive precursors for more complex molecules. lookchem.com The goal of developing such derivatives is often to improve the biological efficacy, selectivity, and environmental profile of new pest control agents. google.com

Materials Science and Engineering

Beyond agriculture, the unique physical and chemical properties of this compound and its derivatives make them suitable for applications in materials science, from specialized solvents to components in advanced polymer systems and catalysis.

Use as Solvents for Nonpolar Substances in Chemical Synthesis

This compound exhibits properties that make it an effective solvent for nonpolar substances. Its aromatic ring and alkyl group contribute to its ability to dissolve other nonpolar organic compounds, while the ether linkage provides moderate polarity. Its relatively high boiling point suggests it can be used in reactions requiring elevated temperatures. nih.govavantorsciences.com While not as common as toluene (B28343) or xylene, anisole (B1667542) and its derivatives like 3-tert-butylanisole are explored as solvents in specific synthetic contexts, such as in reactions where controlling polarity and temperature is key. For example, in a study on cycloaddition reactions, nonpolar solvents like toluene were utilized, indicating a class of solvents to which 3-tert-butylanisole belongs. mdpi.com

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₁H₁₆O nih.gov | Defines its composition and size. |

| Molecular Weight | 164.24 g/mol nih.gov | Influences boiling point and density. |

| Boiling Point | 124 °C (at 9 mm Hg) avantorsciences.com | Allows for use in reactions at elevated temperatures under vacuum. |

| Polarity | Nonpolar/Moderately Polar | Effective for dissolving nonpolar reagents and substrates. |

Role in Polymer Chemistry and Additives

The tert-butyl group is a common feature in polymer chemistry, often incorporated to enhance thermal stability, solubility, and mechanical properties of polymers. While direct polymerization of this compound is not widely documented, its structural elements are found in monomers and polymer additives. For instance, research into poly(phenylacetylene)s has involved the polymerization of monomers like 1-ethynyl-3-methoxybenzene and 1-(tert-butyl)-4-ethynylbenzene, demonstrating how the methoxy and tert-butyl substituted benzene (B151609) rings are used to build high-molecular-weight polymers. rsc.org

Furthermore, bulky phenolic compounds containing tert-butyl groups, such as derivatives of butylated hydroxytoluene (BHT), are extensively used as antioxidant additives in plastics and rubbers to prevent degradation. google.comusp.org The tert-butyl group on the aromatic ring provides steric hindrance that is key to the stabilizing function. This suggests that derivatives of this compound could be investigated for similar roles as stabilizers or plasticizers in polymer formulations.

Ionic Liquid Applications and Catalysis

Ionic liquids (ILs) are salts with low melting points, often used as "green" solvents and catalysts in chemical reactions. scispace.com The synthesis of ILs frequently involves the alkylation of heterocyclic compounds like imidazole (B134444) or pyridine. monmouthcollege.edu The anisole moiety (methoxybenzene) can be a key component in certain catalytic processes that take place in ionic liquids. For example, the Friedel-Crafts benzoylation of anisole has been extensively studied in various ionic liquids, which can act as both the solvent and catalyst, facilitating the reaction and allowing for easier separation of products. acs.orgresearchgate.net

Ionic liquids can be designed with specific functional groups to enhance their catalytic activity. While this compound itself is not an ionic liquid, it can be a substrate in IL-catalyzed reactions or a precursor for cations or anions used in ILs. Research has shown that imidazolium-based ionic liquids are effective catalysts for a range of organic transformations. monmouthcollege.eduresearchgate.net The presence of bulky groups like tert-butyl on the cation can influence the physical properties of the ionic liquid, such as its viscosity and solubility characteristics. monmouthcollege.edu Furthermore, supported ionic liquids, where the IL is immobilized on a solid material, are being developed to improve catalyst recycling and are used in processes like transesterification. beilstein-journals.orgfrontiersin.org

Environmental Chemistry and Degradation Studies of this compound Derivatives

The environmental behavior of this compound, an aromatic ether, is governed by its distinct chemical structure, featuring a stable benzene ring, a methoxy group, and a sterically hindering tert-butyl group. While direct research on this specific compound is limited, its environmental fate, transport, and degradation can be inferred from studies on structurally related compounds, such as anisole derivatives and the fuel oxygenate methyl tert-butyl ether (MTBE).

Environmental Fate and Transport in Aquatic and Terrestrial Systems

The movement and persistence of this compound in the environment are dictated by its physical and chemical properties. Environmental degradation is the deterioration of the environment through the depletion of resources like air, water, and soil quality, the destruction of ecosystems, and pollution wikipedia.org. This process can be driven by human activities or natural causes wikipedia.orgaesacademy.org.

In aquatic and terrestrial systems, the fate of organic compounds is controlled by processes such as dispersion, dilution, sorption, and degradation epa.gov. The hydrophobicity of a compound, often indicated by its octanol-water partition coefficient (log Kow), influences its tendency to sorb to soil organic matter and sediments. For this compound, the presence of the hydrophobic tert-butyl group and the benzene ring suggests a tendency to partition from water to organic phases. However, the ether linkage provides some polarity. By analogy, many pharmaceuticals and personal care products (PPCPs) with hydrophobic properties tend to sorb to colloidal material or bioaccumulate in fatty tissues nih.gov.

Biodegradation Pathways and Microbial Metabolism (Aerobic and Anaerobic)

The biodegradation of this compound is expected to be challenging for microorganisms due to its chemical structure. The combination of a stable aromatic ring, an ether linkage, and a quaternary tert-butyl group presents multiple features known to confer resistance to microbial attack epa.govrsc.org.

Aerobic Degradation: Under aerobic conditions, bacteria typically initiate the degradation of aromatic hydrocarbons by using oxygenase enzymes to destabilize the benzene ring unesp.br. Monooxygenases or dioxygenases introduce hydroxyl groups, leading to intermediates like catechols, which are then susceptible to ring cleavage nih.govunesp.br. For this compound, a likely initial step would be the O-demethylation of the methoxy group to form 3-tert-butylphenol (B181075), a reaction observed in the degradation of other methoxylated aromatic compounds plos.org. Alternatively, hydroxylation could occur on the aromatic ring. However, the bulky tert-butyl group can sterically hinder enzymatic access, potentially slowing or preventing degradation rsc.org.

Anaerobic Degradation: Anaerobic biodegradation of aromatic compounds is generally slower and metabolically more complex than aerobic degradation cnr.it. It requires the initial activation of the stable benzene ring, which can occur via mechanisms like carboxylation, hydroxylation, or methylation before the ring is reduced and cleaved unesp.br. While some alkylated benzenes like toluene and m-xylene (B151644) are known to be mineralized under anaerobic denitrifying conditions nih.gov, the presence of both an ether bond and a tert-butyl group makes this compound a more recalcitrant substrate. Studies on other aromatic ethers have shown that anaerobic cleavage of the ether bond is a critical and often rate-limiting step. The degradation of non-ionic surfactants, for example, shows that both the alkyl chain length and the nature of the hydrophilic group significantly impact anaerobic biodegradability nih.gov.

Given these structural features, this compound is predicted to be slowly biodegradable at best, particularly under anaerobic conditions.

Comparison with Methyl tert-Butyl Ether (MTBE) Degradation

A comparison with the well-studied gasoline additive Methyl tert-Butyl Ether (MTBE) highlights the key structural features that influence environmental degradation. MTBE is an aliphatic ether, whereas this compound is an aromatic ether. Both are known to be relatively resistant to biodegradation compared to simple hydrocarbons like BTEX (benzene, toluene, ethylbenzene, and xylene) nih.gov.

The primary reason for MTBE's recalcitrance is the tertiary butyl carbon linked to the ether bond, which is difficult for microbes to attack epa.gov. Its high water solubility and low sorption tendency allow it to travel far in groundwater, creating widespread contamination epa.govusgs.gov. Aerobic degradation of MTBE typically proceeds through the cleavage of the ether bond to form tert-butyl alcohol (TBA) and formaldehyde (B43269) nih.gov. TBA itself can be a persistent intermediate epa.gov. Anaerobic degradation of MTBE is even slower and often incomplete epa.gov.

While both molecules contain a recalcitrant tert-butyl group and an ether linkage, the aromatic nature of this compound introduces different potential degradation pathways. The initial attack would likely target the aromatic ring or the methoxy group rather than the C-O-C bond directly, as is the case with MTBE. The stability of the benzene ring may make it even more resistant to degradation than MTBE under certain conditions.

Table 1: Comparative Properties of this compound and MTBE

| Feature | This compound | Methyl tert-Butyl Ether (MTBE) | References |

|---|---|---|---|

| Class | Aromatic Ether | Aliphatic Ether | epa.govnih.gov |

| Key Structural Units | Benzene ring, Methoxy group, Tert-butyl group | Tert-butyl group, Methyl group, Ether linkage | epa.govnih.gov |

| Primary Degradation Target | Likely aromatic ring or methoxy group | Ether linkage | plos.orgnih.gov |

| Known Recalcitrance | Inferred to be high due to steric hindrance and stable aromatic ring | High, due to tert-butyl group and ether bond | epa.govrsc.org |

| Primary Metabolites | Hypothesized: 3-tert-butylphenol, hydroxylated derivatives | Tert-butyl alcohol (TBA), Tert-butyl formate (B1220265) (TBF) | nih.govacs.org |

| Environmental Behavior | Likely moderate sorption, limited volatility from water | High water solubility, low sorption, significant transport in groundwater | epa.govusgs.gov |

Metabolite Profiling during Degradation

Direct studies identifying the degradation metabolites of this compound are not available in the reviewed literature. However, metabolic pathways can be hypothesized based on the degradation of similar chemical structures.

During aerobic degradation, two primary initial pathways are plausible:

O-Demethylation: The cleavage of the methyl group from the ether linkage would yield 3-tert-butylphenol and formaldehyde. This is a common initial step in the microbial metabolism of methoxylated aromatic compounds plos.org.

Ring Hydroxylation: A monooxygenase enzyme could add a hydroxyl group to the aromatic ring at a position activated by the existing methoxy group.

Following these initial steps, the resulting phenolic intermediate would likely undergo ring cleavage.

Under anaerobic conditions, the initial activation of the molecule would be necessary before degradation could proceed. The metabolites would depend on the specific activation mechanism employed by the microbial consortium.

In contrast, the metabolic profile of MTBE is well-documented. Its primary degradation product is tert-butyl alcohol (TBA) nih.gov. Further oxidation of TBA can lead to metabolites such as 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate, which have been identified in urine samples from rats exposed to MTBE acs.org. The accumulation of toxic intermediates like TBA is a significant concern in the bioremediation of MTBE-contaminated sites researchgate.net.

Analytical Chemistry Applications

The detection and quantification of trace organic compounds like this compound in complex environmental or industrial samples require sensitive and specific analytical methods.

Advanced Analytical Methods for Detection and Quantification in Complex Mixtures

The analysis of this compound and its derivatives typically employs chromatographic techniques coupled with mass spectrometry for definitive identification and quantification.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for the analysis of volatile and semi-volatile organic compounds. Due to its volatility, this compound is well-suited for GC analysis. The compound is separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase, and then detected by a mass spectrometer, which provides both quantitative data and mass spectral information for structural confirmation nih.govresearchgate.net. For complex matrices like wastewater or soil extracts, a sample preparation step such as solid-phase extraction (SPE) is often necessary to remove interferences and concentrate the analytes to detectable levels researchgate.net.

High-Performance Liquid Chromatography (HPLC): HPLC is an alternative and sometimes preferred method, especially for compounds that are thermally unstable or require chemical derivatization for GC analysis thermofisher.com. For anisole and its derivatives, reversed-phase HPLC with ultraviolet (UV) or mass spectrometric detection is common researchgate.net. Modern ultra-high-performance liquid chromatography (UHPLC) systems offer faster analysis times and higher resolution.

Advanced Detection Systems: For unambiguous identification of unknown degradation products or for detection at ultra-trace levels, advanced mass spectrometry techniques are employed. Liquid chromatography quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) provides high-resolution mass data, enabling the determination of elemental formulas for unknown compounds and their fragments acs.org. This is particularly valuable for metabolite profiling and degradation pathway studies. For targeted analysis in complex samples, tandem mass spectrometry (MS/MS), such as in LC-MS/MS systems, provides exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte sccwrp.org.

Table 2: Analytical Techniques for the Analysis of this compound and Related Compounds

| Technique | Sample Preparation | Detection Method | Application Notes | References |

|---|---|---|---|---|

| GC-MS | Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE) | Mass Spectrometry (MS) | Standard method for volatile and semi-volatile aromatics. Provides structural confirmation. | nih.govresearchgate.net |

| HPLC/UHPLC | SPE, Direct Injection (for cleaner samples) | UV, Diode Array Detector (DAD), MS, MS/MS | Suitable for a wide range of polarities. Avoids thermal degradation and often eliminates the need for derivatization. | thermofisher.comresearchgate.net |

| LC-QTOF-MS | SPE | High-Resolution Time-of-Flight MS | Ideal for non-targeted screening, identification of unknown metabolites, and degradation products. | acs.org |

| Online SPE-LC-MS/MS | Automated Online SPE | Tandem Mass Spectrometry (MS/MS) | Highly sensitive and selective for targeted analysis in complex matrices like reclaimed water, minimizing sample handling. | sccwrp.org |

Chromatographic Techniques for Separation and Purity Analysis

The separation, purification, and purity assessment of this compound and its derivatives are critical steps in their synthesis and application. Chromatographic techniques are the primary methods employed for these purposes, offering high resolution and versatility. The choice of technique depends on the scale of the separation (analytical or preparative), the volatility and polarity of the compounds, and the specific requirements of the analysis. Key methods include Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC), often used in conjunction with column chromatography for purification.

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of volatile and thermally stable derivatives of this compound. It allows for both the separation of components in a mixture and their identification based on mass spectra and retention times.

The parent compound, this compound, has a reported Kovats Retention Index of 1206 on a standard non-polar column, which provides a standardized measure for its elution behavior in GC systems nih.gov. For the analysis of its derivatives, specific GC conditions are optimized to achieve baseline separation from starting materials, by-products, and other impurities.

Detailed research findings for the analysis of related aromatic ethers and substituted phenols demonstrate the typical parameters used in GC-MS analysis. These parameters can be adapted for derivatives of this compound. For instance, analyses often employ a capillary column such as an Agilent HP-5MS or equivalent, which has a (5%-phenyl)-methylpolysiloxane stationary phase suitable for separating moderately polar to non-polar compounds arcjournals.org. Helium is consistently used as the carrier gas due to its inertness and efficiency arcjournals.orgd-nb.infoocl-journal.org.

The following table outlines typical instrumental conditions for the GC-MS analysis of aromatic compounds, which are applicable for the purity analysis of this compound derivatives.

Table 1: Representative GC-MS Parameters for Analysis of Aromatic Compounds

| Parameter | Value/Description |

|---|---|

| Instrument | Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) |

| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar |

| Carrier Gas | Helium (>99.999% purity) |

| Flow Rate | 1 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless or Split (e.g., 10:1) |

| Oven Program | Initial temp 50-60 °C (hold 1-5 min), ramp at 3-15 °C/min to 230-280 °C, hold for 3-5 min arcjournals.orgocl-journal.org |

| MS Detector | Quadrupole or Ion Trap |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-550 amu |

This table presents a compilation of typical parameters from various sources for analyzing complex organic mixtures and can be adapted for this compound derivatives. arcjournals.orgd-nb.infoocl-journal.org

High-Performance Liquid Chromatography (HPLC)

For less volatile or thermally sensitive derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the analytical method of choice. Reverse-phase HPLC (RP-HPLC) is particularly common, where a non-polar stationary phase is used with a polar mobile phase.